Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used (as its diaspartate salt) for treatment of Cushing's disease. It has a role as an antineoplastic agent. It is a homodetic cyclic peptide and a peptide hormone. It is a conjugate base of a pasireotide(2+). Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing's disease. Pasireotide is a Somatostatin Analog. The mechanism of action of pasireotide is as a Somatostatin Receptor Agonist. Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin. Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. See also: Pasireotide Diaspartate (is active moiety of); Pasireotide Pamoate (is active moiety of).
Related Compounds
Octreotide
Compound Description: Octreotide is a synthetic octapeptide and a somatostatin analog. It acts primarily as a somatostatin receptor subtype 2 (SST2) agonist, mimicking the inhibitory effects of naturally occurring somatostatin. Octreotide is commonly used to treat acromegaly and neuroendocrine tumors. [, , , , , , , ]
Somatostatin-14
Compound Description: Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as an inhibitory hormone, regulating the endocrine system and affecting neurotransmission and cell proliferation. [, , ]
Relevance: Somatostatin-14 is the endogenous ligand that Pasireotide and other somatostatin analogs mimic. Pasireotide is designed to have improved pharmacological properties compared to native somatostatin-14, such as increased potency and prolonged duration of action. [, ]
Lanreotide
Compound Description: Lanreotide is another synthetic analog of somatostatin, structurally similar to octreotide. It acts primarily as an SST2 agonist, mimicking the inhibitory effects of somatostatin. Lanreotide is commonly employed in the treatment of acromegaly and neuroendocrine tumors. [, , ]
Relevance: Similar to octreotide, Pasireotide and lanreotide share a common mechanism of action by targeting somatostatin receptors. Both lanreotide and octreotide are considered first-generation somatostatin analogs, while Pasireotide, with its broader receptor binding profile, is categorized as a second-generation analog. [, , ] Studies have indicated that Pasireotide may be more effective than lanreotide in controlling GH and IGF-1 levels in some patients with acromegaly. [, ]
Cabergoline
Compound Description: Cabergoline is a dopamine agonist that acts primarily on dopamine D2 receptors. It is typically used in the treatment of hyperprolactinemia and Parkinson’s disease. [, , ]
Pegvisomant
Compound Description: Pegvisomant is a GH receptor antagonist. It binds to GH receptors, blocking the action of GH. It is used in the treatment of acromegaly when other treatment options, such as surgery or somatostatin analogs, are not effective or suitable. [, ]
Relevance: Pegvisomant and Pasireotide are both used in the treatment of acromegaly but work through different mechanisms. While Pasireotide aims to suppress GH secretion, pegvisomant blocks the action of GH at the receptor level. [, ] They can be used as alternative treatment options depending on the patient’s individual needs and response to treatment. []
Mifepristone
Compound Description: Mifepristone is a glucocorticoid receptor antagonist. It is used in combination with misoprostol for medication abortion. It is also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome who have type 2 diabetes mellitus or glucose intolerance and have failed surgery or are not candidates for surgery. []
Relevance: Mifepristone is not structurally related to Pasireotide but is relevant because it offers an alternative approach to managing some aspects of Cushing's syndrome. While Pasireotide targets the pituitary gland to reduce ACTH secretion, mifepristone acts directly on glucocorticoid receptors to block the effects of cortisol. []
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication that also inhibits steroid hormone synthesis. [] It is sometimes used off-label in high doses to manage Cushing's syndrome by suppressing cortisol production.
Relevance: While not structurally similar to Pasireotide, ketoconazole provides another avenue for managing Cushing’s syndrome. Unlike Pasireotide which works on somatostatin receptors to reduce ACTH secretion, ketoconazole directly inhibits cortisol synthesis within the adrenal glands. []
Mitotane
Compound Description: Mitotane is a cytotoxic drug that specifically targets the adrenal cortex, inhibiting steroid hormone synthesis. It is used to treat Cushing's syndrome caused by adrenal tumors. []
Relevance: Mitotane is not structurally related to Pasireotide, but it is relevant because it provides another therapeutic option for managing Cushing's syndrome, particularly when caused by adrenal tumors. Unlike Pasireotide, which primarily acts on pituitary tumors, mitotane directly targets the adrenal glands to reduce cortisol production. []
Source and Classification
Pasireotide is derived from the natural peptide somatostatin, which regulates several endocrine functions. It belongs to the class of drugs known as somatostatin receptor ligands (SRLs). Unlike first-generation SRLs, such as octreotide and lanreotide, pasireotide has a broader binding profile and higher affinity for somatostatin receptor type 5 compared to type 2. This unique binding characteristic contributes to its effectiveness in managing conditions associated with excessive hormone secretion, such as acromegaly and Cushing's disease .
Synthesis Analysis
Methods of Synthesis
The synthesis of pasireotide can be achieved through several methods, with liquid-phase total synthesis being one of the most notable. The process typically employs a 3 + 2 + 1 strategy, which involves the sequential coupling of peptide fragments:
Fragment Preparation: Two key peptide fragments are synthesized using coupling agents like N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester.
Cyclization: The linear peptide is cyclized to form the cyclic structure characteristic of pasireotide.
Deprotection: Protected groups on the peptide are removed to yield the final product.
Technical Parameters
Cyclization Conditions: Specific conditions must be optimized to facilitate effective cyclization, including temperature and reaction time.
Purification: The final product often undergoes high-performance liquid chromatography (HPLC) to ensure purity levels exceeding 99% .
Molecular Structure Analysis
Pasireotide has a complex molecular structure characterized by its cyclic nature. The chemical formula is C58H66N10O9, with a molecular weight of approximately 1047.206 g/mol. The compound features multiple amino acids arranged in a specific sequence that allows it to mimic natural somatostatin effectively.
Structural Features
Cyclic Hexapeptide: Composed of six amino acids forming an 18-membered ring.
Key Amino Acids: The sequence includes proline, phenylalanine, lysine, tryptophan, tyrosine, and phenylglycine, contributing to its biological activity.
Functional Groups: Various functional groups are present that enhance receptor binding and biological activity.
Chemical Reactions Analysis
Pasireotide participates in several chemical reactions primarily related to its synthesis and degradation:
Peptide Bond Formation: The formation of peptide bonds between amino acids during synthesis is crucial for constructing the cyclic structure.
Cyclization Reaction: This step involves forming a covalent bond that links the terminal ends of the linear peptide.
Deprotection Reactions: Removal of protecting groups is essential to activate the functional sites necessary for biological activity.
These reactions require careful control of conditions such as pH, temperature, and concentration to ensure high yield and purity .
Mechanism of Action
Pasireotide exerts its pharmacological effects primarily through its action on somatostatin receptors. It binds with high affinity to multiple receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR5), with a particularly strong affinity for SSTR5.
Mechanistic Insights
Inhibition of Hormone Secretion: By activating these receptors, pasireotide inhibits the secretion of various hormones including growth hormone and cortisol.
Clinical Implications: This mechanism is particularly beneficial in treating conditions like acromegaly and Cushing's disease where hormone levels need to be controlled .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Pasireotide typically appears as a white fluffy powder.
Solubility: It is soluble in aqueous solutions at specific pH levels.
Chemical Properties
Stability: Pasireotide demonstrates stability under various conditions but requires careful handling due to sensitivity to light and moisture.
Half-Life: The half-life ranges from 7 to 12 hours post-administration, allowing for effective dosing schedules .
Applications
Pasireotide has significant clinical applications primarily in endocrinology:
Cushing's Disease Treatment: Approved for patients who are not suitable candidates for surgery.
Acromegaly Management: Effective in reducing growth hormone levels in patients resistant to other therapies.
Research Applications: Ongoing studies explore its potential use in other hormonal disorders due to its broad receptor binding profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Panthenol exists as a racemic mixture containing both the dextrorotatory form (dexpanthenol) and the levorotatory form (levopanthenol). While pantothenic acid is optically active, only the dextrorotatory form ([DB09357]) is biologically active. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Due to its good penetration and high local concentrations, dexpanthanol is used in many topical products, such as ointments and lotions for treatment of dermatological conditions to relieve itching or promote healing. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. See also: Allantoin; panthenol (component of); Biotin; panthenol (component of); Betaine; panthenol (component of) ... View More ...
Pantethine is an organic disulfide that consists of two molecules of pantothenic acid linked by amide bonds to a cysteamine disulfide bridging group. It has a role as a nutraceutical and a coenzyme. It is functionally related to a pantothenic acid. Pantethine is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. Pantethine is available as a dietary supplement for lowering blood cholesterol and triglycerides.
(R)-pantolactone is a butan-4-olide that is dihydrofuran-2(3H)-one substituted by a hydroxy group at position 3 and two methyl groups at position 4 (the R-stereoisomer). It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a (R)-pantoic acid. Pantolactone is a natural product found in Nicotiana tabacum with data available. (R)-pantolactone is a metabolite found in or produced by Saccharomyces cerevisiae.
2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER. See also: Pantoprazole Sodium (preferred); Pantoprazole (has active moiety).
D-Pantothenoyl-L-cysteine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. D-Pantothenoyl-L-cysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. D-Pantothenoyl-L-cysteine can be converted into 4-phosphopantothenoylcysteine through its interaction with the enzyme pantothenate kinase 1. In humans, D-pantothenoyl-L-cysteine is involved in pantothenate and CoA biosynthesis pathway. N-[(R)-pantothenoyl]-L-cysteine is a L-cysteine derivative. It has a role as a mouse metabolite. It is a conjugate acid of a N-[(R)-pantothenoyl]-L-cysteinate.
Pantoprazole is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by a difluoromethoxy group at position 5 and a [(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl group at position 2. It has a role as an anti-ulcer drug, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, a xenobiotic and an environmental contaminant. It is a member of benzimidazoles, a member of pyridines, an aromatic ether, an organofluorine compound and a sulfoxide. It is a conjugate acid of a pantoprazole(1-). Pantoprazole is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [amoxicillin], [clarithromycin], and [metronidazole], for example. Its efficacy is considered similar to other medications within the PPI class including [omeprazole], [esomeprazole], [lansoprazole], [dexlansoprazole], and [rabeprazole]. Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, pantoprazole's duration of antisecretory effect persists longer than 24 hours. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as pantoprazole have been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. PPIs such as pantoprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Pantoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as pantoprazole may cause a rebound effect and a short term increase in hypersecretion. Pantoprazole is a Proton Pump Inhibitor. The mechanism of action of pantoprazole is as a Proton Pump Inhibitor. Pantoprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity which is widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Pantoprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury. Pantoprazole is a substituted benzimidazole and proton pump inhibitor with antacid activity. Pantoprazole is a lipophilic weak base that crosses the parietal cell membrane and enters the acidic parietal cell canaliculus where it becomes protonated, producing the active metabolite sulphenamide, which forms an irreversible covalent bond with two sites of the H+/K+-ATPase enzyme located on the gastric parietal cell, thereby inhibiting both basal and stimulated gastric acid production. 2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER. See also: Pantoprazole Sodium (has salt form).